Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Phenyl and 4-Fluoro Analogs
The target compound's XLogP3 of 3.3 is significantly higher than that of the unsubstituted phenyl analog (XLogP3 = 2.8) and the 4-fluorophenyl variant (XLogP3 = 3.0) [1][2]. This increased lipophilicity is beneficial for CNS drug design where a logD of ~2-4 is desired for optimal brain penetration, positioning the target compound more favorably within the CNS drug-like chemical space.
| Evidence Dimension | Calculated XLogP3 |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate: 2.8; tert-Butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate: 3.0 |
| Quantified Difference | ΔXLogP3 = +0.5 over phenyl analog; +0.3 over 4-fluoro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Procurement for CNS-focused programs should favor the methylthio compound over the less lipophilic phenyl or fluoro analogs to achieve target logD ranges without additional structural modifications.
- [1] PubChem Compound Summary for CID 101043760, tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate. View Source
- [2] PubChem Compound Summary for CID 101043759, tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. View Source
- [3] PubChem Compound Summary for CID 133699690, tert-Butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate. View Source
